molecular formula C44H68N16O9 B1638516 H-Asn-arg-asn-phe-leu-arg-phe-NH2 CAS No. 149471-12-5

H-Asn-arg-asn-phe-leu-arg-phe-NH2

Cat. No. B1638516
M. Wt: 965.1 g/mol
InChI Key: ZIZGPRLUMHABPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The peptide “H-Asn-arg-asn-phe-leu-arg-phe-NH2” is a sequence of amino acids. It is also known as FMRF amide related peptide . The empirical formula of this peptide is C44H68N16O9 .


Physical And Chemical Properties Analysis

The peptide “H-Asn-arg-asn-phe-leu-arg-phe-NH2” has a molecular weight of 965.11 . It is typically stored at -20°C . More specific physical and chemical properties are not provided in the available resources.

Safety And Hazards

The safety data sheet for this peptide suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H68N16O9/c1-24(2)19-31(40(67)56-29(16-10-18-54-44(51)52)38(65)57-30(36(48)63)20-25-11-5-3-6-12-25)58-41(68)32(21-26-13-7-4-8-14-26)59-42(69)33(23-35(47)62)60-39(66)28(15-9-17-53-43(49)50)55-37(64)27(45)22-34(46)61/h3-8,11-14,24,27-33H,9-10,15-23,45H2,1-2H3,(H2,46,61)(H2,47,62)(H2,48,63)(H,55,64)(H,56,67)(H,57,65)(H,58,68)(H,59,69)(H,60,66)(H4,49,50,53)(H4,51,52,54)/t27-,28-,29-,30-,31-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZGPRLUMHABPZ-MRNVWEPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H68N16O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

965.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 90470163

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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